Reddingite (Mn3(PO4)2.3H2O)

CAS No.: 1319-14-8

Cat. No.: VC17213935

Molecular Formula: H6Mn3O11P2

Molecular Weight: 408.80 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1319-14-8 |

|---|---|

| Molecular Formula | H6Mn3O11P2 |

| Molecular Weight | 408.80 g/mol |

| IUPAC Name | manganese(2+);diphosphate;trihydrate |

| Standard InChI | InChI=1S/3Mn.2H3O4P.3H2O/c;;;2*1-5(2,3)4;;;/h;;;2*(H3,1,2,3,4);3*1H2/q3*+2;;;;;/p-6 |

| Standard InChI Key | ZDYZMYQJLNVNHK-UHFFFAOYSA-H |

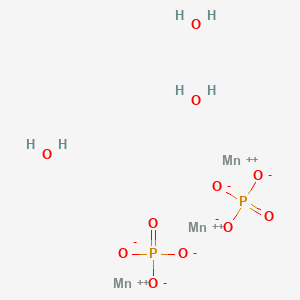

| Canonical SMILES | O.O.O.[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[Mn+2].[Mn+2].[Mn+2] |

Introduction

Chemical Composition and Molecular Structure

Empirical Formula and Stoichiometry

Reddingite’s chemical formula, Mn₃(PO₄)₂·3H₂O, reflects its composition of manganese(II) cations, phosphate anions, and water molecules. Quantitative analysis reveals a molecular weight of 408.80 g/mol, with manganese constituting 40.32% of the mass, phosphorus 15.15%, hydrogen 1.48%, and oxygen 43.05% . The IUPAC name, manganese(2+);diphosphate;trihydrate, underscores its ionic structure, where three Mn²⁺ ions coordinate with two PO₄³⁻ groups and three water molecules.

Table 1: Crystallographic Data for Reddingite

Physical and Optical Properties

Macroscopic Characteristics

Reddingite typically occurs as translucent to transparent crystals, ranging in color from colorless to reddish-brown . Its vitreous to resinous luster and white streak are consistent with phosphate minerals, while its Mohs hardness of 3.5 aligns it with materials like calcite . The mineral exhibits brittle fracture and indistinct cleavage on the {010} plane, with a measured density of 3.10 g/cm³ .

Optical Behavior

Optical studies classify Reddingite as biaxial positive, with refractive indices α = 1.643–1.658, β = 1.648–1.664, and γ = 1.674–1.685 . The calculated birefringence (0.0270–0.0310) and 2V angle (48–58°) highlight its anisotropic nature, which is critical for identification under polarized light . Dispersion is notably strong, with r > v, a feature linked to its manganese content .

Geological Occurrence and Formation

Type Locality and Associated Minerals

The type locality for Reddingite is Branchville, Connecticut, where it forms in granite pegmatites alongside triphylite, lithiophilite, and fairfieldite . These associations suggest formation under late-stage hydrothermal conditions, where manganese and phosphate concentrations favor crystallization . Recent discoveries, such as correianevesite (Fe²⁺Mn₂²⁺(PO₄)₂·3H₂O) in Brazilian pegmatites, further illustrate the redox-sensitive environments required for Reddingite-group minerals .

Paragenetic Relationships

Reddingite’s occurrence in phosphate-rich pegmatites implies a genetic link to primary phosphates like triphylite, which alter under oxidizing conditions . The substitution of Fe²⁺ for Mn²⁺ in solid-solution series (e.g., phosphoferrite-reddingite) underscores the role of ionic radius and redox potential in mineral stability .

Applications and Research Frontiers

Industrial Relevance

While Reddingite itself is rare, manganese phosphates broadly find use in lithium-ion batteries, catalysts, and corrosion-resistant coatings. The compound’s layered structure, facilitated by water molecules, may inspire synthetic analogs for energy storage applications.

Environmental and Health Considerations

Manganese, essential in trace amounts, becomes neurotoxic at elevated concentrations. Reddingite’s solubility in acidic waters raises concerns about manganese mobilization in mining areas, necessitating careful waste management.

Comparative Analysis with Related Minerals

The Reddingite Group

Reddingite belongs to a mineral group characterized by the general formula (Mn,Fe)₃(PO₄)₂·3H₂O. Correianevesite, a Fe²⁺-dominant member, shares Reddingite’s orthorhombic symmetry but differs in density (3.275 g/cm³) and optical properties (γ = 1.703) . Such variations highlight the sensitivity of physical properties to cation substitution.

Table 2: Comparative Properties of Reddingite-Group Minerals

| Mineral | Formula | Density (g/cm³) | Space Group | Refractive Indices (γ) |

|---|---|---|---|---|

| Reddingite | Mn₃(PO₄)₂·3H₂O | 3.10 | Pcnb | 1.674–1.685 |

| Correianevesite | Fe²⁺Mn₂²⁺(PO₄)₂·3H₂O | 3.275 | Pcnb | 1.703 |

| Phosphoferrite | (Fe²⁺,Mn)₃(PO₄)₂·3H₂O | 3.08 | Pcnb | 1.685 |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume